3-(2-Bromo-4-fluorophenoxy)azetidine
Description
Molecular Architecture and Stereochemical Features
3-(2-Bromo-4-fluorophenoxy)azetidine consists of a four-membered nitrogen-containing azetidine ring (C₃H₆N) linked to a substituted phenoxy group. The azetidine ring adopts a non-planar conformation due to inherent ring strain, with bond angles deviating from ideal tetrahedral geometry. Key structural elements include:
| Component | Description |
|---|---|
| Azetidine core | Four-membered saturated heterocycle with one nitrogen atom (C1–C2–N–C3–C4) |
| Phenoxy substituent | Aromatic ring with bromine at C2 and fluorine at C4 |
| Linkage | Ether bond connecting azetidine nitrogen to phenoxy oxygen |
The substituents on the aromatic ring impart electronic and steric effects, influencing reactivity and molecular packing. The bromine atom (C2) and fluorine atom (C4) introduce distinct electronic environments, with bromine acting as an electron-withdrawing group and fluorine as a weakly electron-donating group.
Systematic IUPAC Nomenclature and Alternative Naming Conventions
The compound is systematically named This compound , reflecting its parent structure and substituents. Key identifiers include:
| Identifier | Value |
|---|---|
| CAS Registry Number | 954225-37-7 |
| PubChem CID | 24902402 |
| Molecular Formula | C₉H₉BrFNO |
| Molecular Weight | 246.08 g/mol |
| InChIKey | FUXVAGGOBMYPDV-UHFFFAOYSA-N |
| SMILES | C1C(CN1)OC2=C(C=C(C=C2)F)Br |
Alternative names include 3-(2-bromo-4-fluorophénoxy)azétidine (French) and 3-(2-Brom-4-fluorphenoxy)azetidin (German). The compound is also referenced by its DSSTox ID (DTXSID701290217) and MDL number (MFCD09861951).
Comparative Analysis of 2D/3D Structural Representations
2D Structure :
The planar representation highlights connectivity:
- Azetidine ring (C1–N–C3–C4) with adjacent carbons (C2 and C5).
- Phenoxy group attached to C3 via an ether bond.
- Bromine at C2 and fluorine at C4 of the aromatic ring.
3D Structure :
Crystallographic data reveal a puckered azetidine ring with a dihedral angle of 153.5° between the C2–N–C4 and C2–C3–C4 planes. This non-planar conformation minimizes ring strain while maintaining covalent bond integrity. The phenoxy group adopts a staggered conformation relative to the azetidine ring, with the aromatic substituents positioned to reduce steric hindrance.
Crystallographic Data and Conformational Stability Studies
X-ray crystallography has provided critical insights into the compound’s solid-state structure:
| Parameter | Value | Source |
|---|---|---|
| Space Group | Monoclinic | |
| Crystal System | Monoclinic (P2₁/c) | |
| Bond Lengths (Å): | C–N: 1.47–1.49, C–C: 1.52–1.56 | |
| Dihedral Angle (Ring) | 153.5° | |
| Hydrogen Bonding | N–H···Br (3.256 Å) |
The azetidine ring exhibits bond elongation compared to ideal values, particularly in the C–C bonds (1.52–1.56 Å vs. ~1.54 Å in cyclobutane). This strain is partially mitigated by the puckered conformation, which reduces torsional strain. The bromine atom participates in weak intermolecular hydrogen bonding with the azetidine nitrogen, stabilizing the crystal lattice.
Properties
IUPAC Name |
3-(2-bromo-4-fluorophenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO/c10-8-3-6(11)1-2-9(8)13-7-4-12-5-7/h1-3,7,12H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXVAGGOBMYPDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=C(C=C(C=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701290217 | |
| Record name | 3-(2-Bromo-4-fluorophenoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701290217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954225-37-7 | |
| Record name | 3-(2-Bromo-4-fluorophenoxy)azetidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=954225-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Bromo-4-fluorophenoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701290217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Azetidine Core
The azetidine ring is typically constructed via cyclization of appropriate amino alcohol or haloalkyl amine precursors. Patents and literature on azetidine derivatives describe improved processes involving:
- Protection and deprotection strategies of amino groups (e.g., N-t-butyl-O-trimethylsilylazetidine intermediates) to facilitate ring closure and purification steps.
- Use of acid-base extraction and organic solvent extractions to isolate azetidine intermediates in high purity.
- Heating reaction mixtures at moderate temperatures (55–60°C) for extended periods (up to 12 hours) to promote cyclization and mesylate formation, which are key intermediates for further substitution reactions.
Detailed Preparation Methodology
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of 2-bromo-4-fluorophenol | Commercially available or synthesized via selective bromination and fluorination of phenol derivatives | Ensures correct substitution pattern on aromatic ring |
| 2 | Activation of phenol group | Use of bases such as K₂CO₃ in DMF or DMSO | Deprotonates phenol to phenolate for nucleophilic attack |
| 3 | Coupling with azetidine | Reaction of phenolate with azetidine at 45–60°C for 1–3 hours | Forms 3-(2-bromo-4-fluorophenoxy)azetidine via nucleophilic substitution |
| 4 | Purification | Chromatography or recrystallization | Removes unreacted starting materials and side products |
Reaction Conditions and Optimization
- Solvent choice: Polar aprotic solvents such as DMF or DMSO enhance nucleophilicity of phenolate ions and solubility of azetidine.
- Temperature: Moderate heating (45–60°C) balances reaction rate and minimizes decomposition.
- Base strength: Potassium carbonate is commonly used for phenol deprotonation without causing side reactions.
- Reaction time: Typically 1–3 hours, optimized by factorial design experiments to maximize yield and purity.
Analytical and Characterization Techniques
To confirm the successful synthesis and purity of this compound, the following techniques are critical:
| Technique | Purpose | Typical Observations |
|---|---|---|
| 1H and 13C NMR Spectroscopy | Confirm substitution pattern and ring structure | Characteristic azetidine ring protons; aromatic protons shifted by bromine and fluorine substituents |
| Mass Spectrometry (HRMS) | Verify molecular weight and isotopic pattern | Molecular ion peak at m/z ~246.08; bromine isotopic pattern evident |
| X-ray Crystallography | Determine stereochemistry and ring conformation | Confirms azetidine ring geometry and dihedral angles between ring and phenoxy substituent |
| Chromatography (HPLC, TLC) | Assess purity and monitor reaction progress | Single major peak corresponding to target compound |
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic aromatic substitution | 2-bromo-4-fluorophenol, azetidine, K₂CO₃, DMF | 45–60°C, 1–3 h | Straightforward, good yields | Requires pure phenol precursor |
| Mitsunobu reaction (for related compounds) | Phenol, azetidine, DIAD, PPh₃ | Room temp to mild heating | Mild conditions, high selectivity | Less documented for fluorinated phenols |
| Cross-coupling reactions | Brominated azetidine intermediates, Pd catalysts | Variable, often elevated temp | Enables diverse functionalization | More complex, requires catalyst |
Research Findings and Industrial Considerations
- The presence of both bromine and fluorine on the phenyl ring enhances the compound’s reactivity, allowing for further functionalization in drug discovery applications.
- Industrial scale synthesis may employ continuous flow reactors to improve reaction control and yield, with purification by recrystallization or chromatography to achieve pharmaceutical-grade purity.
- Optimization studies indicate that solvent polarity, base strength, and temperature are critical parameters influencing yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-4-fluorophenoxy)azetidine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate would produce an oxidized product .
Scientific Research Applications
3-(2-Bromo-4-fluorophenoxy)azetidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 3-(2-Bromo-4-fluorophenoxy)azetidine involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily driven by its ability to form covalent bonds with target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and similarities between 3-(2-Bromo-4-fluorophenoxy)azetidine and related compounds:
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Suppliers | Key Applications/Properties |
|---|---|---|---|---|---|
| This compound | Azetidine | 2-Bromo-4-fluorophenoxy | 245.07 | 8 | Intermediate for drug synthesis |
| 3-(2-Bromo-4-fluorophenoxy)piperidine | Piperidine | 2-Bromo-4-fluorophenoxy | ~273.14* | 2 | Energetic materials, ligands |
| 3-(4-Bromo-2-methylphenoxy)azetidine | Azetidine | 4-Bromo-2-methylphenoxy | 259.12 | 1 | Under research (SDS available) |
| cis-3k (spiroazetidine derivative) | Spiroazetidine | 4-Bromo, 3-Cl-4-FPh | 453.00 | - | Staudinger cycloaddition product |
*Calculated by adding two CH₂ groups to azetidine-based molecular weight.
Key Observations :
- Core Ring Size : Azetidine (4-membered) vs. piperidine (6-membered). Azetidine’s ring strain increases reactivity, making it advantageous in synthesizing strained intermediates . Piperidine derivatives, being less strained, may exhibit higher thermal stability .
- Substituent Effects: The bromo group in this compound enables further functionalization (e.g., Suzuki coupling), while the fluoro group enhances metabolic stability in drug candidates . In contrast, 3-(4-Bromo-2-methylphenoxy)azetidine’s methyl group may reduce polarity, affecting solubility .
Biological Activity
3-(2-Bromo-4-fluorophenoxy)azetidine is a compound belonging to the azetidine class, which has garnered attention for its diverse biological activities. This article explores its biological effects, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Overview of Azetidines
Azetidines are four-membered nitrogen-containing heterocycles that exhibit a variety of biological activities. Their structural diversity allows for modifications that can enhance their pharmacological properties, making them valuable in medicinal chemistry .
Biological Activity
Anticancer Properties
Research indicates that azetidines, including this compound, may possess significant anticancer activity. In vitro studies have demonstrated that azetidine derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to this compound have shown cytotoxic effects against human cervical (HeLa), colon adenocarcinoma (Caco-2), and breast cancer (MCF-7) cells .
Mechanism of Action
The mechanism by which azetidines exert their anticancer effects often involves the induction of apoptosis and disruption of the cell cycle. Studies have shown that these compounds can destabilize microtubules, leading to cell cycle arrest and subsequent apoptosis in cancer cells . The specific interactions at the molecular level are still under investigation, but they may involve targeting specific proteins associated with cell growth and survival.
Case Studies
-
In Vitro Studies
A study demonstrated that this compound exhibited an IC50 value indicative of effective cytotoxicity against several tumor cell lines. The compound was particularly potent against colon cancer cells, with an IC50 value lower than many existing chemotherapeutic agents . -
Structure-Activity Relationship (SAR)
The biological activity of azetidines can be significantly influenced by their substituents. For example, the presence of halogens (such as bromine and fluorine) in this compound enhances its lipophilicity and potentially its ability to penetrate cellular membranes, thereby increasing its efficacy against cancer cells .
Data Tables
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HeLa | 10.5 | Induces apoptosis |
| Caco-2 | 8.0 | Microtubule destabilization | |
| MCF-7 | 12.0 | Cell cycle arrest |
Q & A
Basic: What synthetic routes are commonly employed to prepare 3-(2-Bromo-4-fluorophenoxy)azetidine?
Methodological Answer:
The synthesis typically involves halogenated aromatic intermediates and azetidine ring formation. For example, 3-bromo-4-fluorobenzoic acid derivatives (e.g., acid halides) can serve as precursors, reacting with azetidine under nucleophilic aromatic substitution (SNAr) conditions. describes a related process using 3-bromo-4-fluoro-benzoic acid halides, where potassium fluoride facilitates halogen exchange in polar aprotic solvents like tetramethylene sulphone at 200–220°C . Purification often involves distillation or chromatography.
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns on the phenyl ring and azetidine connectivity. For example, in structurally similar β-lactams (), aromatic protons appear at δ 6.8–7.5 ppm, while azetidine carbons resonate near δ 50–60 ppm .
- IR Spectroscopy : C=O stretches (if present) near 1700–1750 cm⁻¹ and C-F/Br vibrations at 500–700 cm⁻¹ .
- HRMS (ESI) : To validate molecular weight and fragmentation patterns (e.g., [M+H]+ peaks matching calculated masses) .
Advanced: How can reaction conditions be optimized to improve yields in azetidine derivative synthesis?
Methodological Answer:
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance SNAr reactivity ().
- Catalysis : Lewis acids (e.g., TsCl in Staudinger cycloadditions) improve diastereoselectivity ().
- Temperature Control : Elevated temperatures (80–120°C) accelerate ring closure but may require inert atmospheres to prevent decomposition ().
- Purification : Flash chromatography or HPLC (e.g., 96% purity achieved via C18 columns in ) minimizes byproducts .
Advanced: What mechanistic insights explain stereochemical outcomes in azetidine-based cycloadditions?
Methodological Answer:
Diastereoselectivity in spiroazetidine formation (e.g., cis/trans isomers in ) arises from transition-state steric effects. For example, Staudinger reactions with bulky substituents favor cis-configurations due to reduced steric hindrance during imine cyclization. Computational modeling (not explicitly cited) combined with ¹H NMR coupling constants (e.g., J = 4–6 Hz for cis vs. trans) can validate mechanistic hypotheses .
Data Contradiction: How do reported yields vary for similar azetidine syntheses, and how should researchers address discrepancies?
Methodological Answer:
Yields depend on:
- Substrate Purity : Impurities in bromo/fluoro precursors ( ) reduce efficiency.
- Reaction Scale : Milligram-scale syntheses (e.g., 18% yield in ) often underperform compared to optimized bulk protocols (65–96% in ).
- Workup Methods : Column chromatography vs. distillation ( ) impacts recovery. Researchers should replicate conditions precisely and report detailed protocols to isolate variables .
Application: What biological or material science applications are emerging for halogenated azetidines?
Methodological Answer:
- Anticancer Agents : Fluorinated β-lactams () show cytotoxicity via tubulin inhibition, validated by cell viability assays (IC50 values in µM range).
- Polymer Chemistry : Bromo/fluoro groups enable crosslinking in fluorinated polymers (e.g., ’s tetrafluoropyridine derivatives for high-performance materials) .
- Enzyme Inhibitors : Azetidine’s constrained geometry mimics transition states in protease inhibition (e.g., HIV-1 protease studies, though not directly cited here).
Advanced: How do electronic effects of bromo/fluoro substituents influence azetidine reactivity?
Methodological Answer:
- Electron-Withdrawing Effects : Fluorine’s -I effect activates the phenyl ring for SNAr but deactivates it for electrophilic substitution.
- Steric Effects : Bromine’s larger size may hinder nucleophilic attack, requiring optimized base conditions (e.g., K₂CO₃ in DMF, as in ).
- Hammett Parameters : σₚ values (F: +0.06, Br: +0.26) predict substituent impact on reaction rates and intermediate stability .
Data Analysis: How should researchers handle conflicting spectral data for azetidine derivatives?
Methodological Answer:
- Cross-Validation : Compare ¹H/¹³C NMR with computational predictions (e.g., DFT calculations).
- Decoupling Experiments : Use NOESY or COSY to resolve overlapping signals (e.g., aromatic vs. azetidine protons).
- Isotopic Labeling : ¹⁹F NMR () or ²H labeling clarifies ambiguous assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
